REACTION_SMILES
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[Br:6][c:7]1[c:8]([O:17][CH3:18])[cH:9][c:10]([CH2:15][OH:16])[cH:11][c:12]1[O:13][CH3:14].[CH3:19][CH2:20][N:21]([CH2:22][CH3:23])[CH2:24][CH3:25].[CH3:26][O-:27].[CH3:29][OH:30].[CH3:32][c:33]1[cH:34][cH:35][cH:36][cH:37][cH:38]1.[Na+:28].[OH2:31].[S:1]([Cl:2])([CH3:3])(=[O:4])=[O:5]>>[Br:6][c:7]1[c:8]([O:17][CH3:18])[cH:9][c:10]([CH2:15][O:16][CH3:19])[cH:11][c:12]1[O:13][CH3:14]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(CO)cc(OC)c1Br
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CCN(CC)CC
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
C[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
COCc1cc(OC)c(Br)c(OC)c1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |